molecular formula C18H27NO4S B2806165 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 1798025-43-0

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No. B2806165
CAS RN: 1798025-43-0
M. Wt: 353.48
InChI Key: GDZFKMRNANCASY-UHFFFAOYSA-N
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Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-ethoxyphenyl)ethanone, commonly known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in treating various types of cancer. TAK-659 has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Scientific Research Applications

Synthesis Methods

A significant area of research involves the development of efficient synthesis methods for pyrrolidine derivatives. For instance, the one-pot reaction of tert-butylsulfonyl pyrrolidin-1-yl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium, followed by methylation, demonstrates an efficient method for producing pyrrolizine derivatives in high yield (Yagyu et al., 1998). Another research highlighted a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, showcasing a method for synthesizing chiral pyrrolidine derivatives (Chung et al., 2005).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of pyrrolidine derivatives have led to the discovery of various reaction mechanisms and the synthesis of new compounds. For example, the solvent-dependent reactions of ethoxycarbonyl pyrrolidine derivatives with enamines highlight the versatility and reactivity of these compounds, leading to the synthesis of diverse pyrrolidine-based structures (Rossi et al., 2007).

Potential Applications

Research into pyrrolidine derivatives also explores their potential applications in various fields. A study on the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, which is structurally related to pyrrolidine derivatives, provides insight into the metabolic pathways and potential therapeutic uses of these compounds (Yoo et al., 2008).

properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-5-23-15-8-6-14(7-9-15)12-17(20)19-11-10-16(13-19)24(21,22)18(2,3)4/h6-9,16H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZFKMRNANCASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-ethoxyphenyl)ethanone

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